molecular formula C16H16N2O3S3 B2597276 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 898367-30-1

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2597276
CAS No.: 898367-30-1
M. Wt: 380.5
InChI Key: KPKKFMXZDCTJKK-MSUUIHNZSA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide (CAS 898367-30-1) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. The compound features a benzothiazole core, a structure recognized as a privileged scaffold in drug discovery due to its diverse pharmacological potential. Benzothiazole derivatives have been extensively studied for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific molecular architecture of this compound, which includes a methanesulfonyl group and a thiophene carboxamide moiety, makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this compound in high-throughput screening assays, as a building block in combinatorial chemistry, and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Its application is particularly relevant in projects targeting infectious diseases and inflammation, given the documented efficacy of related heterocyclic and carboxamide-containing compounds in these areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S3/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKKFMXZDCTJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

The next step involves the introduction of the propyl group, which can be achieved through alkylation using propyl bromide. Finally, the thiophene carboxamide moiety is introduced through a coupling reaction with thiophene-2-carboxylic acid chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and alkylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene carboxamide group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzothiazole Derivatives: Compared to simpler benzothiazoles (e.g., 2-aminobenzothiazole), the target compound’s dihydro-1,3-benzothiazol-2-ylidene scaffold introduces partial saturation, reducing aromaticity but enhancing conformational flexibility. This may improve solubility compared to fully aromatic analogs .
  • Thiophene-Carboxamide Analogs :
    Thiophene-2-carboxamide derivatives, such as those reported in (e.g., methyl 6-chloro-3-substituted benzodithiazine carboxylates), lack the benzothiazole-imine linkage. This structural divergence reduces π-conjugation in the target compound, which may affect electronic spectra and redox properties .

Substituent Effects

  • Methanesulfonyl vs. For example, hydrogen-bonding patterns in the target compound (C=O···H-N interactions) may differ from those in sulfonamide derivatives lacking the thiophene-carboxamide moiety .
  • Propyl vs. Methyl/Alkyl Chains :
    The 3-propyl substituent in the target compound likely enhances lipophilicity compared to methyl-substituted analogs (e.g., N-methyl-1,3-benzothiazolium salts). This could improve membrane permeability in biological assays but may reduce aqueous solubility .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity :
    While direct pharmacological data for the target compound are unavailable, structurally related 1,3,4-thiadiazole derivatives () exhibit antimicrobial activity. The benzothiazole-thiophene hybrid system may offer broader-spectrum activity due to dual pharmacophore integration .

  • Crystallographic Behavior: The compound’s crystallinity and packing efficiency can be compared to benzodioxine-based thiadiazoles (). The planar thiophene-carboxamide group may promote tighter crystal packing than non-planar analogs, as inferred from SHELXL refinement trends in small-molecule crystallography .

Tabulated Comparison of Key Properties

Property Target Compound Analog 1: 1,3-Benzothiazole Derivatives Analog 2: Thiophene-2-carboxamide Derivatives
Core Structure Dihydro-1,3-benzothiazol-2-ylidene + thiophene-carboxamide Fully aromatic benzothiazole Thiophene-carboxamide with dithiazine
Substituents 6-methanesulfonyl, 3-propyl Often unsubstituted or methyl groups Chloro, hydroxybenzylidene groups ()
Hydrogen Bonding Likely C=O···H-N and S=O···H-C interactions (inferred from ) Limited due to aromaticity Stronger interactions with polar substituents ()
Lipophilicity (LogP) Higher (propyl chain + mesyl group) Lower (shorter alkyl chains) Moderate (depends on substituents)
Crystallinity High (planar system + π-stacking) Variable (depends on substitution) Moderate ()

Research Findings and Limitations

  • Synthesis Challenges :
    The compound’s synthesis likely involves condensation of thiophene-2-carboxamide with a functionalized benzothiazole precursor, analogous to methods in and . However, stereochemical control at the Z-imine bond remains a challenge, requiring optimized reaction conditions (e.g., sodium acetate as a base) .

  • Structural Validation :
    Crystallographic data refinement using SHELXL () and hydrogen-bonding analysis via graph set theory () are critical for confirming the Z-configuration and intermolecular interactions.

  • Knowledge Gaps: No direct biological or thermal stability data for the target compound are available in the provided evidence. Extrapolations from analogs (e.g., 1,3,4-thiadiazoles in ) remain speculative.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a methanesulfonyl group and a thiophene moiety. The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Ring : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde.
  • Introduction of the Methanesulfonyl Group : This is done through sulfonylation using methanesulfonyl chloride in the presence of a base.
  • Formation of the Thiophene Moiety : The final step involves reactions that yield the thiophene component, often through cyclization methods.

Anticonvulsant Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticonvulsant properties. A study evaluated various 1,3-benzothiazol derivatives for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds similar to N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] demonstrated efficacy in reducing seizure duration without notable neurotoxicity .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes, particularly those involved in cellular signaling pathways. Preliminary studies have shown that related benzothiazole derivatives can inhibit specific kinases such as p56lck, which plays a role in T-cell proliferation. For instance, certain derivatives exhibited an IC50 value as low as 0.004 μM against T-cell activity .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines. Compounds derived from similar structures have shown selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds tested against WI-38 VA-13 subline demonstrated significant inhibitory effects at low concentrations (EC50 values ranging from 28 to 290 ng/mL) .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Binding : The methanesulfonyl group may facilitate binding to enzyme active sites.
  • Modulation of Signaling Pathways : Interaction with receptors or kinases could lead to altered cellular responses.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantEffective in reducing seizure duration
Enzyme InhibitionIC50 = 0.004 μM against p56lck
CytotoxicitySelective against tumor cells (EC50 values)

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